molecular formula C9H6O2S2 B1332816 5-(3-Thienyl)thiophene-2-carboxylic acid CAS No. 60141-31-3

5-(3-Thienyl)thiophene-2-carboxylic acid

Cat. No.: B1332816
CAS No.: 60141-31-3
M. Wt: 210.3 g/mol
InChI Key: NUZWQKDXTFZYAX-UHFFFAOYSA-N
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Description

5-(3-Thienyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. The compound has the molecular formula C9H6O2S2 and a molecular weight of 210.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate carboxylic acid precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene rings . Additionally, the Fiesselmann and Hinsberg syntheses are also notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthetic routes that are optimized for yield and efficiency. These methods may include catalytic processes, such as palladium-catalyzed cross-coupling reactions, which allow for the formation of thiophene rings with high regioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    5-Bromo-2-thiophenecarboxylic acid: A brominated derivative with enhanced reactivity in substitution reactions.

    2,5-Dimethylthiophene: A methyl-substituted thiophene with different electronic properties.

Uniqueness

5-(3-Thienyl)thiophene-2-carboxylic acid is unique due to the presence of two thiophene rings, which can enhance its electronic properties and make it suitable for applications in organic electronics and material science. Its carboxylic acid group also provides a functional handle for further chemical modifications, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

5-thiophen-3-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZWQKDXTFZYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366013
Record name 5-(3-thienyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60141-31-3
Record name 5-(3-thienyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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